TZB 30878

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

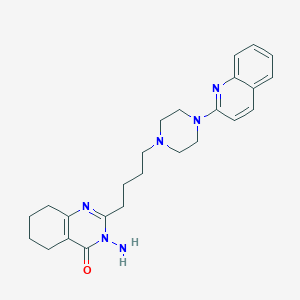

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one, commonly referred to as TZB 30878, is a novel compound that exhibits both 5-hydroxytryptamine 1A receptor agonism and 5-hydroxytryptamine 3 receptor antagonism effects . This dual action makes it a promising therapeutic agent for the treatment of diarrhea-predominant irritable bowel syndrome .

Métodos De Preparación

The synthesis of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves multiple steps, including the formation of quinazoline, piperazine, and quinoline rings . The specific synthetic routes and reaction conditions are detailed in various research articles, but typically involve the use of high-performance liquid chromatography and mass spectrometry for the identification and purification of intermediates and final products . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one undergoes several types of chemical reactions, including hydroxylation, deamination, and cyclization . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the biotransformation of the compound in human hepatic microsomes . Major products formed from these reactions include hydroxylated metabolites and a cyclic metabolite .

Aplicaciones Científicas De Investigación

The primary scientific research application of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one is in the treatment of diarrhea-predominant irritable bowel syndrome . Its dual action as a 5-hydroxytryptamine 1A receptor agonist and 5-hydroxytryptamine 3 receptor antagonist makes it effective in normalizing stress-induced defecation in animal models .

Mecanismo De Acción

The mechanism of action of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves its binding to 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors . By acting as an agonist at the 5-hydroxytryptamine 1A receptor and an antagonist at the 5-hydroxytryptamine 3 receptor, the compound modulates serotonin signaling pathways, which are crucial in regulating gastrointestinal motility and central nervous system functions .

Comparación Con Compuestos Similares

Similar compounds to 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one include tandospirone and alosetron . Tandospirone is a 5-hydroxytryptamine 1A receptor agonist, while alosetron is a 5-hydroxytryptamine 3 receptor antagonist . The uniqueness of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one lies in its dual action, combining the effects of both tandospirone and alosetron, which contributes to its efficacy in treating diarrhea-predominant irritable bowel syndrome .

Propiedades

Fórmula molecular |

C25H32N6O |

|---|---|

Peso molecular |

432.6 g/mol |

Nombre IUPAC |

3-amino-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |

InChI |

InChI=1S/C25H32N6O/c26-31-24(28-22-10-4-2-8-20(22)25(31)32)11-5-6-14-29-15-17-30(18-16-29)23-13-12-19-7-1-3-9-21(19)27-23/h1,3,7,9,12-13H,2,4-6,8,10-11,14-18,26H2 |

Clave InChI |

WFQOETMVYMINSA-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=C(C1)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |

Sinónimos |

3-amino-5,6,7,8-tetrahydro-2-(4-(4-(quinolin-2-yl)piperazin-1-yl)butyl)quinazolin-4-(3H)-one TZB 30878 TZB-30878 TZB30878 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.